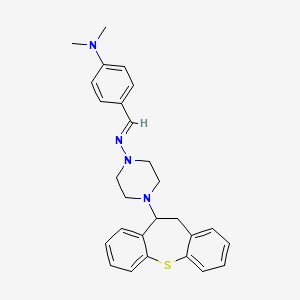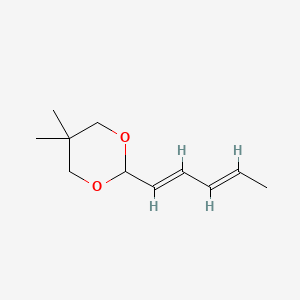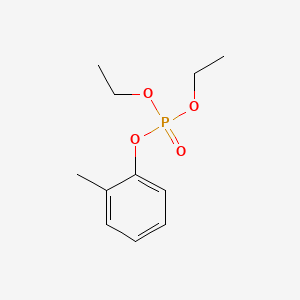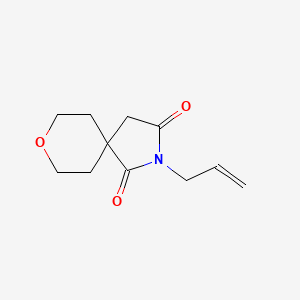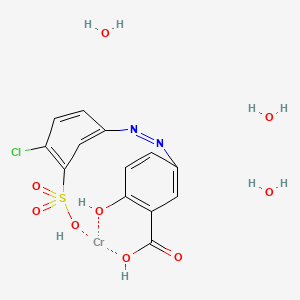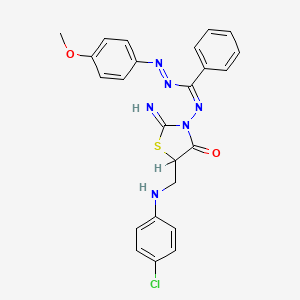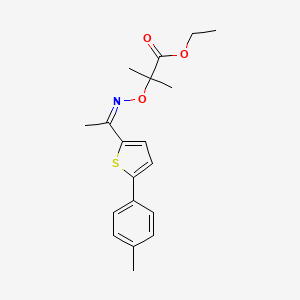
Propanoic acid, 2-methyl-2-(((1-(5-(4-methylphenyl)-2-thienyl)ethylidene)amino)oxy)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanoic acid, 2-methyl-2-(((1-(5-(4-methylphenyl)-2-thienyl)ethylidene)amino)oxy)-, ethyl ester is a complex organic compound with a unique structure that combines elements of propanoic acid, thienyl, and methylphenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-2-(((1-(5-(4-methylphenyl)-2-thienyl)ethylidene)amino)oxy)-, ethyl ester typically involves multiple steps:
Formation of the Thienyl Group: The thienyl group can be synthesized through the reaction of thiophene with appropriate reagents to introduce the 4-methylphenyl substituent.
Condensation Reaction: The thienyl derivative is then subjected to a condensation reaction with an aldehyde or ketone to form the ethylidene group.
Esterification: The final step involves the esterification of the resulting compound with propanoic acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, controlled reaction conditions, and purification processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and methylphenyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the ethylidene group, converting it to an ethyl group.
Substitution: The compound can participate in substitution reactions, where functional groups on the thienyl or methylphenyl rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents or nucleophiles are often employed in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethyl derivatives.
Substitution: Various substituted thienyl or methylphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, the compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating biological processes.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new products and technologies.
Wirkmechanismus
The mechanism of action of propanoic acid, 2-methyl-2-(((1-(5-(4-methylphenyl)-2-thienyl)ethylidene)amino)oxy)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanoic acid, 2-methyl-, ethyl ester: A simpler ester derivative with different properties and applications.
2-(4-Methylphenyl)propanoic acid: A related compound with a similar methylphenyl group but lacking the thienyl and ethylidene groups.
Uniqueness
Propanoic acid, 2-methyl-2-(((1-(5-(4-methylphenyl)-2-thienyl)ethylidene)amino)oxy)-, ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
93599-09-8 |
|---|---|
Molekularformel |
C19H23NO3S |
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
ethyl 2-methyl-2-[(Z)-1-[5-(4-methylphenyl)thiophen-2-yl]ethylideneamino]oxypropanoate |
InChI |
InChI=1S/C19H23NO3S/c1-6-22-18(21)19(4,5)23-20-14(3)16-11-12-17(24-16)15-9-7-13(2)8-10-15/h7-12H,6H2,1-5H3/b20-14- |
InChI-Schlüssel |
KTPCFXOEJSARPM-ZHZULCJRSA-N |
Isomerische SMILES |
CCOC(=O)C(C)(C)O/N=C(/C)\C1=CC=C(S1)C2=CC=C(C=C2)C |
Kanonische SMILES |
CCOC(=O)C(C)(C)ON=C(C)C1=CC=C(S1)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



